
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as BPP-1, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is not fully understood, but it is believed to involve the formation of a complex with copper ions. The complex is thought to interfere with copper-dependent processes in cells, leading to changes in cellular function and metabolism. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can inhibit the growth of cancer cells by inducing apoptosis. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can reduce oxidative stress and inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is its selectivity for copper ions, which makes it a useful tool for studying copper-dependent processes in cells and tissues. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. One area of interest is the development of new fluorescent probes based on the structure of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide for the detection of other metal ions. Another area of research is the investigation of the potential therapeutic applications of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in the treatment of diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide and its effects on cellular function and metabolism.
Synthesis Methods
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-butoxybenzaldehyde with 2-methoxyethylamine in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. The yield of the reaction is around 60%, and the purity of the compound can be increased using column chromatography.
Scientific Research Applications
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have potential use in several scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to selectively bind to copper ions, and the resulting complex emits a strong fluorescence signal. This property makes (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide a useful tool for studying copper ion homeostasis in cells and tissues.
properties
Product Name |
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-3-4-12-20-15-8-5-14(6-9-15)7-10-16(18)17-11-13-19-2/h5-10H,3-4,11-13H2,1-2H3,(H,17,18)/b10-7+ |
InChI Key |
YZSXYHKQIJFKGW-JXMROGBWSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NCCOC |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NCCOC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



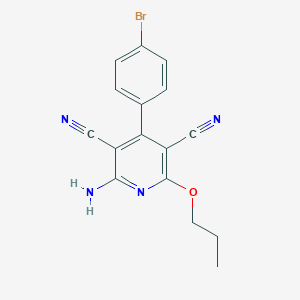


![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)

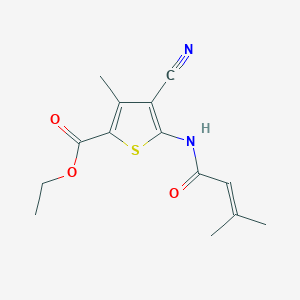
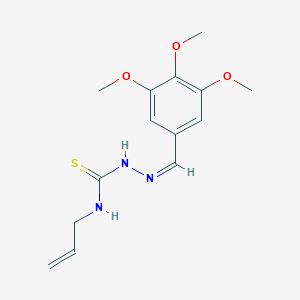
![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)
![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
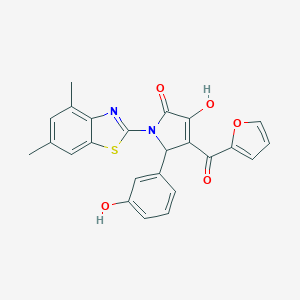
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)
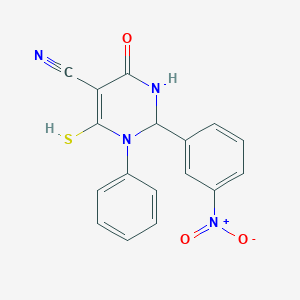
![4-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254972.png)